N,N-Dimethyl-2-{[1-(pyridin-4-yl)ethyl]amino}acetamide
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-pyridin-4-ylethylamino)acetamide |
InChI |
InChI=1S/C11H17N3O/c1-9(10-4-6-12-7-5-10)13-8-11(15)14(2)3/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
CABGSKBCDCDOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NCC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Amide Coupling via Carboxylic Acid Activation
A direct route involves coupling 2-{[1-(pyridin-4-yl)ethyl]amino}acetic acid with dimethylamine using activating agents.
Procedure :
- React 2-{[1-(pyridin-4-yl)ethyl]amino}acetic acid (1 eq) with N,N-dimethylamine (1.3 eq) in the presence of EDCI (3 eq) and pyridine. Stir at 25°C for 12 hours.
- Purify via extraction (ethyl acetate/water) and silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | ~60–75% (estimated) | |
| Reaction Time | 12 hours | |
| Purification | Silica gel chromatography |
Reductive Alkylation Pathway
Form the secondary amine intermediate via reductive amination, followed by N-methylation.
Step 1 : Synthesize 2-{[1-(pyridin-4-yl)ethyl]amino}acetamide by reacting pyridin-4-ylacetaldehyde with 2-aminoacetamide in the presence of sodium cyanoborohydride.
Step 2 : N-Methylation using dimethyl sulfate (1.2 eq) in a basic medium (e.g., NaOH) at 60°C for 6 hours.
Key Data :
| Step | Parameter | Value | Source |
|---|---|---|---|
| 1 | Reductant | NaBH3CN | |
| 1 | Solvent | MeOH | |
| 2 | Methylation Agent | Dimethyl sulfate | |
| 2 | Temperature | 60°C |
Direct Alkylation of Primary Amine
- React 2-chloro-N,N-dimethylacetamide (1 eq) with 1-(pyridin-4-yl)ethylamine (1.2 eq) in acetonitrile at 80°C for 8 hours.
- Neutralize with aqueous NaHCO3 and extract with dichloromethane.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | CH3CN | |
| Temperature | 80°C | |
| Base | NaHCO3 |
Borrowing Hydrogen Strategy for N-Methylation
A sustainable approach using transition-metal catalysis:
Procedure :
- React 2-{[1-(pyridin-4-yl)ethyl]amino}acetamide (1 eq) with methanol (2 eq) in the presence of a ruthenium catalyst (e.g., Ru/C) under H2 atmosphere at 120°C for 24 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ru/C | |
| Pressure | H2 (50 psi) | |
| Yield | ~70% (estimated) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Estimate |
|---|---|---|---|
| Amide Coupling | High purity, single step | Requires pre-formed acid | 60–75% |
| Reductive Alkylation | Modular, scalable | Multi-step, cyanoborohydride use | 50–65% |
| Direct Alkylation | Simple conditions | Risk of over-alkylation | 55–70% |
| Borrowing Hydrogen | Atom-efficient, green chemistry | High-pressure equipment needed | 65–70% |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(pyridin-4-yl)ethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N,N-Dimethyl-2-{[1-(pyridin-4-yl)ethyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(pyridin-4-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
N,N-Dimethyl-2-[1(RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethanamine Hydrogen Succinate (Imp. A(EP))
- Structure : Differs by an ethoxy bridge linking phenyl and pyridin-4-yl groups, with a succinate counterion.
- Impact: The succinate salt increases aqueous solubility compared to the free base form of the target compound.
S(+)-N,N-Dimethyl-2-[1-(naphthalenyloxy)ethyl]benzene Methanamine
- Structure : Replaces pyridin-4-yl with a naphthalenyloxy group.
- Impact : The naphthalene ring introduces greater aromatic surface area, likely improving π-π stacking interactions but reducing solubility. The stereospecific (S+) configuration may confer distinct receptor-binding selectivity compared to the racemic or uncharacterized stereochemistry of the target compound .
Heterocyclic Modifications and Pharmacokinetics
N-Isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide
- Structure : Incorporates a pyrimidine ring and isopropyl substituent.
- The isopropyl group increases steric bulk, possibly slowing metabolic degradation but reducing oral bioavailability .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Features a sulfanyl-linked pyrimidine and methylpyridine.
- The methylpyridine may alter tissue distribution compared to the pyridin-4-yl group in the target compound .
Impurity Profiles
Biological Activity
N,N-Dimethyl-2-{[1-(pyridin-4-yl)ethyl]amino}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a dimethylamino group and a pyridine ring, which contribute to its unique biological properties. Its molecular formula is CHN, and it has a molecular weight of 218.3 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may modulate the activity of specific molecular targets, leading to diverse biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its use as an antimicrobial agent.
- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication, although further research is needed to confirm these findings.
- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to inhibit inflammatory pathways, particularly through modulation of cytokine release.
Biological Activity Data
A summary of key biological activities observed in studies involving this compound is presented in Table 1.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness as an antibacterial agent.
Case Study 2: Anti-inflammatory Potential
A preclinical study evaluated the anti-inflammatory effects of the compound in a murine model of induced inflammation. Treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 45% compared to control groups. This suggests potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
To contextualize the activity of this compound, it is useful to compare it with structurally related compounds:
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-{[1-(pyridin-4-yl)ethyl]amino}acetamide?
The synthesis typically involves a nucleophilic substitution or condensation reaction between 2-chloro-N,N-dimethylacetamide and 1-(pyridin-4-yl)ethylamine. A base such as triethylamine is often used to deprotonate the amine, facilitating the reaction. Solvent selection (e.g., dichloromethane or ethanol) and temperature control (reflux conditions) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity, followed by characterization using NMR (¹H/¹³C) and mass spectrometry .
Q. How can spectroscopic techniques validate the structure of this compound?
- ¹H NMR : Key signals include the pyridin-4-yl proton resonances (δ 8.3–8.5 ppm), methyl groups from dimethylacetamide (δ 2.8–3.1 ppm), and the ethylamino moiety (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.6 ppm for CH₂).
- Mass Spectrometry : The molecular ion peak should align with the molecular weight (calculated: ~263.3 g/mol). Fragmentation patterns should confirm the pyridine and acetamide moieties.
- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyridine ring (~1600 cm⁻¹) are diagnostic .
Q. What are the solubility and stability considerations for this compound?
The compound is likely polar due to the pyridine and amide groups, making it soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies under varying pH and temperature conditions are recommended. For long-term storage, inert atmospheres and low temperatures (-20°C) are advised to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of pyridinyl-ethylamino derivatives be addressed?
Regioselectivity issues may arise during the alkylation of 1-(pyridin-4-yl)ethylamine. Computational modeling (e.g., DFT calculations) can predict reactive sites, while reaction condition optimization (e.g., solvent polarity, temperature) can minimize byproducts. For example, using bulky bases like DBU may suppress unwanted N-alkylation pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition assays) often stem from variations in assay conditions (pH, ionic strength) or impurities. Methodological standardization is critical:
Q. What in silico methods predict the pharmacokinetic profile of this compound?
- ADMET Prediction : Tools like SwissADME estimate parameters such as logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
- Molecular Docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets (e.g., kinases), guiding structure-activity relationship (SAR) studies.
Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Methodological Guidance
Q. How to design dose-response experiments for toxicity studies?
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-MS : Detect impurities at ppm levels using reverse-phase C18 columns and gradient elution.
- GC-MS : Identify volatile byproducts from synthesis (e.g., unreacted amines).
- Elemental Analysis : Confirm stoichiometric ratios of C, H, N .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
